molecular formula C74H84Cl4N10O13 B2777283 PROTAC MDM2 Degrader-1

PROTAC MDM2 Degrader-1

Cat. No.: B2777283
M. Wt: 1463.3 g/mol
InChI Key: AQFZQNOXRSZHMG-PQMVWXROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROTAC MDM2 Degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade the Mouse Double Minute 2 homolog (MDM2) protein. MDM2 is an oncogenic E3 ubiquitin ligase that negatively regulates the tumor suppressor protein p53 by promoting its degradation. By degrading MDM2, this compound aims to restore p53 activity, which is crucial for the suppression of tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC MDM2 Degrader-1 involves the conjugation of a ligand that binds to MDM2 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: PROTAC MDM2 Degrader-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of the reaction is the ubiquitinated MDM2 protein, which is subsequently degraded by the proteasome, leading to the accumulation of active p53 protein .

Mechanism of Action

PROTAC MDM2 Degrader-1 exerts its effects through a catalytic-type mechanism. It forms a ternary complex with MDM2 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome. This degradation prevents MDM2 from inhibiting p53, resulting in the accumulation and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[3-[2-[2-[3-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]propoxy]ethoxy]ethoxy]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H84Cl4N10O13/c1-47(2)100-61-41-57(95-5)25-27-59(61)71-81-67(49-9-17-53(75)18-10-49)69(51-13-21-55(77)22-14-51)87(71)73(93)85-33-31-83(65(91)45-85)43-63(89)79-29-7-35-97-37-39-99-40-38-98-36-8-30-80-64(90)44-84-32-34-86(46-66(84)92)74(94)88-70(52-15-23-56(78)24-16-52)68(50-11-19-54(76)20-12-50)82-72(88)60-28-26-58(96-6)42-62(60)101-48(3)4/h9-28,41-42,47-48,67-70H,7-8,29-40,43-46H2,1-6H3,(H,79,89)(H,80,90)/t67-,68-,69+,70+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFZQNOXRSZHMG-PQMVWXROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCCOCCOCCOCCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H84Cl4N10O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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